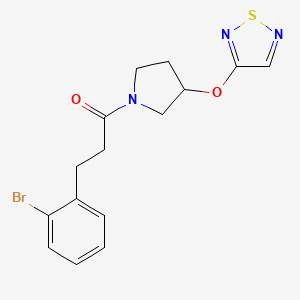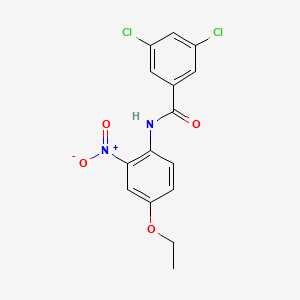
2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide” is a complex organic molecule. It contains an indazole group, which is a type of nitrogen-containing heterocycle, and an isonicotinamide group, which is a derivative of pyridine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indazole ring and an isonicotinamide group. The cyclopropylmethoxy group would likely be attached to the 2-position of the indazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the indazole and isonicotinamide groups could potentially influence its solubility, stability, and reactivity .Scientific Research Applications
Alzheimer's Disease Imaging
One significant application is in the development of PET (Positron Emission Tomography) agents for imaging GSK-3 (Glycogen Synthase Kinase-3) enzyme in Alzheimer's disease. The synthesis of carbon-11-labeled isonicotinamides, including analogs similar to the chemical structure , demonstrates their potential as imaging agents to study enzyme activity related to Alzheimer's pathology. These compounds show high radiochemical yield and purity, indicating their suitability for in vivo imaging studies (Gao, Wang, & Zheng, 2017).
Antimicrobial Activity
Another application is found in antimicrobial research. Derivatives related to 2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide have been synthesized and tested for their antimicrobial activity. These compounds have shown significant activity against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi, highlighting their potential as leads for developing new antimicrobial agents (Mishra et al., 2010).
Drug Development for Tuberculosis
Furthermore, novel 1,2,3-triazole derivatives, incorporating elements of the core structure of interest, have been prepared and screened for their activity against Mycobacterium tuberculosis. These compounds exhibited significant activity, with low cytotoxicity against liver and kidney cells, suggesting their promise for treating mycobacterial infections (Boechat et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1-methylindazol-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22-16-5-4-15(8-14(16)10-20-22)21-18(23)13-6-7-19-17(9-13)24-11-12-2-3-12/h4-10,12H,2-3,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLSIKDXZSDPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)OCC4CC4)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2366728.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-methoxyphenyl)methanone](/img/structure/B2366730.png)

![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2366734.png)
![4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2366736.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)
